2-硝基-7-羟基苯并呋喃

描述

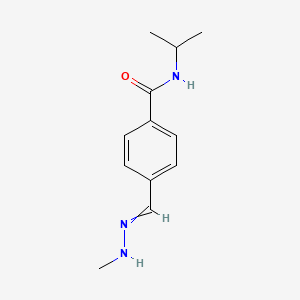

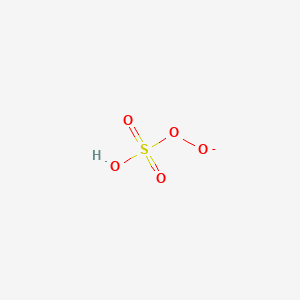

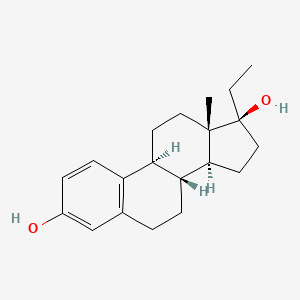

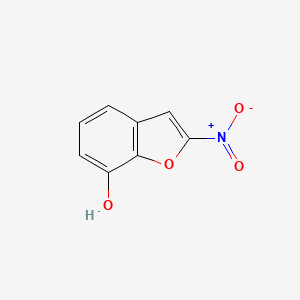

2-Nitro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5NO4 . It is a type of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Nitro-7-hydroxybenzofuran, has been a subject of study in recent years . One method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . Another method involves the substitution of iodine in an intermediate by the action of nitronate ion followed by 5-exo-tet cyclization .Molecular Structure Analysis

The molecular structure of 2-Nitro-7-hydroxybenzofuran consists of a benzofuran ring with nitro and hydroxy substituents . The exact positions of these substituents on the benzofuran ring give the compound its unique properties .Chemical Reactions Analysis

Benzofuran compounds, including 2-Nitro-7-hydroxybenzofuran, have been shown to undergo various chemical reactions . For example, nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis

2-Nitro-7-hydroxybenzofuran has a molecular weight of 179.13 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .科学研究应用

化学性质和结构分析

已对2-硝基-7-羟基苯并呋喃及相关化合物进行研究,以了解其独特的键合特性和物理性质。例如,合成了3-硝基-4-羟基苯甲酸的Zn(II)和Co(II)配合物,并使用X射线晶体学进行分析,显示出独特的抗惊厥活性。这些研究提供了关于解释这些生物活性的化学和物理性质的见解 (D'angelo et al., 2008)。

合成和衍生物

已广泛探讨了2-硝基-7-羟基苯并呋喃衍生物的合成和修饰。对3-乙氧羰基-5-羟基苯并呋喃进行溴化、硝化和偶氮偶联得到各种衍生物,通过红外和质子磁共振谱分析确认了结构 (Grinev et al., 1971)。此外,苯并呋喃系列中卤代o-醌的合成也涉及硝化,展示了多样的化学转化 (Grinev et al., 1975)。

抗菌活性

类似于2-硝基-7-羟基苯并呋喃的化合物,如硝基取代的2-甲基苯并呋喃,表现出抗菌性能。这些化合物的活性谱与硝基呋喃酮相当,为潜在的抗菌应用提供了见解 (Powers, 1976)。

荧光标记和光物理性质

相关化合物7-氟-4-硝基苯并-2-氧-1,3-二唑已被用作氨基酸的荧光标记试剂,展示了其在高效液相色谱中的实用性 (Watanabe & Imai, 1981)。此外,研究了4-氨基-7-硝基苯并呋喃衍生物的光物理和光化学性质,在环己烷中显示出三重态状态,这对于理解这些化合物的荧光性质是重要的 (Sveen et al., 2015)。

生物降解和环境影响

对硝基芳香化合物的生物降解,包括2-硝基-7-羟基苯并呋喃,对环境应用至关重要。已确定了能够转化或降解硝基芳香化合物的微生物系统,为生物修复策略提供了潜力 (Spain, 2013)。

电化学性质

已研究了硝基杂环化合物的电化学特性,包括2-硝基-7-羟基苯并呋喃。硝基基团的还原途径受溶剂影响,为了解这些化合物的生物活性和潜在的分析应用提供了见解 (Tocher & Edwards, 1988)。

安全和危害

未来方向

Benzofuran compounds, including 2-Nitro-7-hydroxybenzofuran, are being studied for their potential applications in various fields, particularly in the development of new therapeutic agents . Their unique structural features and wide array of biological activities make them a promising area of research .

属性

IUPAC Name |

2-nitro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORAPRXPQXVOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193723 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-7-hydroxybenzofuran | |

CAS RN |

40739-73-9 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。